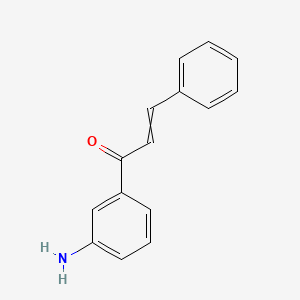

3'-Aminochalcone

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H13NO |

|---|---|

Peso molecular |

223.27 g/mol |

Nombre IUPAC |

1-(3-aminophenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H13NO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H,16H2 |

Clave InChI |

DZBHXROADCJCEL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Aminochalcone

Established Synthetic Routes for 3'-Aminochalcone Core Structure

The most common and established method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation.

The Claisen-Schmidt condensation is a cross-aldol condensation reaction between an aromatic aldehyde and an aryl ketone, typically followed by an in-situ dehydration step mdpi.comneliti.com. For this compound, the key starting materials are 3'-aminoacetophenone (B120557) (the aryl ketone) and benzaldehyde (B42025) (the aromatic aldehyde) mdpi.comnih.govekb.egijbpsa.com.

The reaction is predominantly base-catalyzed, with sodium hydroxide (B78521) (NaOH) being a frequently employed condensing agent nih.govneliti.comekb.egijbpsa.comchemrevlett.comacs.orgunand.ac.idunand.ac.id. The process generally involves mixing the reactants in a solvent such as ethanol (B145695) or a mixture of methanol (B129727) and 1,4-dioxane, often at room temperature or with stirring for several hours nih.govneliti.comnih.govekb.egchemrevlett.comacs.orgunand.ac.id. The reaction typically yields a crude solid product, which can then be purified, often by recrystallization neliti.comiiste.orgnih.gov.

General Reaction Scheme for this compound Synthesis:

Reported yields for aminochalcone derivatives synthesized via the Claisen-Schmidt reaction can vary, ranging from moderate to high (e.g., 21.5–88.6% for a series of aminochalcones, or 56% to 82% for specific aminochalcone derivatives with methoxy (B1213986) substituents) nih.govunand.ac.id.

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Catalyst | Solvent/Conditions | Typical Yields (%) | Reference |

| 3'-Aminoacetophenone | Benzaldehyde | NaOH | Ethanol or Methanol/1,4-dioxane, RT, stirring | 21.5–88.6 | mdpi.comnih.govacs.org |

| 4'-Aminoacetophenone | Methoxy benzaldehyde | NaOH | Absolute ethanol, RT, stirring (5-6 hours) | 56–82 | unand.ac.idunand.ac.id |

While Claisen-Schmidt condensation is standard, other methods have been explored for chalcone (B49325) synthesis, some of which can be adapted for aminochalcones. These alternative approaches often aim for greener chemistry principles, such as reduced reaction times, improved yields, and minimized solvent use iiste.orgnih.gov.

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. For instance, Suzuki coupling, an eco-friendly technique, has been reported for biphenyl (B1667301) chalcone synthesis using polyethylene (B3416737) glycol (PEG)-400 as a solvent under microwave irradiation, achieving high yields in short times (30–45 min) chemrevlett.comnih.gov. While not specifically for this compound, the principle can be extended.

Ultrasound Irradiation: Ultrasound has been utilized to catalyze Claisen-Schmidt condensation, offering a simple and efficient method for chalcone synthesis iiste.orgscience.gov.

Solvent-Free Synthesis: Grinding reactants like benzaldehyde and acetophenone (B1666503) in the presence of solid sodium hydroxide with a mortar and pestle has been shown to produce chalcones in high yields and purity, with minimal side-products nih.gov. This method can be particularly advantageous for reducing environmental impact.

Strategies for Derivatization and Structural Modification of this compound

The versatility of chalcones lies in their ability to be modified through the introduction of various substituents on either aromatic ring (Ring A or Ring B), leading to a diverse array of derivatives with altered chemical and biological properties nih.govmdpi.comnih.gov. These modifications are typically achieved by employing appropriately substituted acetophenones or benzaldehydes in the Claisen-Schmidt condensation.

Modifications on Ring A (derived from the acetophenone precursor, e.g., 3'-aminoacetophenone) can significantly influence the properties of the resulting this compound derivatives.

Methoxy and Hydroxy Groups: The introduction of methoxy or hydroxy groups on Ring A can be achieved by using precursors like 3-methoxyacetophenone or 3-hydroxyacetophenone in the condensation reaction. The position of the amino group on Ring A (e.g., 2'-, 3'-, or 4'-aminochalcone) has a notable impact on biological activity mdpi.com. For instance, this compound itself has shown promising activity against certain parasitic protozoans mdpi.com.

Substituents on Ring B (derived from the benzaldehyde precursor) are crucial for tailoring the properties of this compound derivatives. These are introduced by reacting 3'-aminoacetophenone with appropriately substituted benzaldehydes.

Alkyl Groups: Alkylations, such as methylation, on Ring B can be achieved by using alkyl-substituted benzaldehydes mdpi.com.

Methoxy Groups: Methoxy substituents on Ring B are common and can be introduced using methoxy-substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde, or 3,4,5-trimethoxybenzaldehyde) mdpi.comunand.ac.idunand.ac.id. Chalcones with electron-releasing groups like methoxy on Ring B have been noted to enhance antioxidant activity mdpi.comnih.gov.

Nitro Groups: Nitro substituents on Ring B can be incorporated using nitro-substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) nih.govekb.egnih.govresearchgate.net. These electron-withdrawing groups can influence the molecule's polarity and interaction with biological targets researchgate.net.

Carboxy Groups: The introduction of carboxy groups (e.g., using 4-carboxybenzaldehyde) on Ring B leads to derivatives with carboxylic acid functionalities. The synthesis of amino-carboxy derivatives often requires specific conditions, such as reactions performed in a mixture of ethanol and water in an ice-bath, followed by acidification to precipitate the product nih.gov.

Halogen Atoms (e.g., Chloro, Bromo, Fluoro): Halogen substituents on Ring B are introduced by using halogenated benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-bromobenzaldehyde, 4-fluorobenzaldehyde) nih.govdoaj.orgmdpi.comresearchgate.net. The type and position of the halogen can impact the compound's activity mdpi.comresearchgate.net.

Benzyloxy Groups: Benzyloxy substituents on Ring B are incorporated using benzyloxy-substituted benzaldehydes (e.g., 4-benzyloxybenzaldehyde). Derivatives with benzyloxy groups, sometimes combined with methoxy groups, have been synthesized nih.govnih.gov.

Table: Examples of this compound Derivatization on Ring B

| Substituent Type | Example Precursor (Benzaldehyde) | Resulting this compound Derivative Type | Reference |

| Methoxy | 4-Methoxybenzaldehyde | 3'-Amino-4-methoxy chalcone | mdpi.comunand.ac.idunand.ac.id |

| Nitro | 4-Nitrobenzaldehyde | 3'-Amino-4-nitro chalcone | nih.govekb.egnih.gov |

| Carboxy | 4-Carboxybenzaldehyde | 3'-Amino-4-carboxy chalcone | nih.gov |

| Halogen (Chloro) | 4-Chlorobenzaldehyde | 3'-Amino-4-chloro chalcone | nih.govdoaj.org |

| Benzyloxy | 4-Benzyloxybenzaldehyde | 3'-Amino-4-benzyloxy chalcone | nih.gov |

Chalcones, including aminochalcones, are valuable intermediates for the synthesis of a wide range of heterocyclic compounds nih.govnih.govijbpsa.comuobaghdad.edu.iq. The α,β-unsaturated carbonyl system in chalcones makes them reactive scaffolds for cyclization reactions with various nucleophiles, leading to the formation of diverse heterocyclic rings.

Strategies involve:

Cyclization Reactions: Chalcones can undergo cyclo-condensation reactions with nitrogen, oxygen, or sulfur nucleophiles to form five-, six-, and seven-membered heterocyclic rings nih.govacs.orgacs.orgresearchgate.net. Examples of heterocycles that can be formed include pyrazolines (from hydrazine (B178648) derivatives), oxazoles, pyrimidines (from urea, thiourea, or guanidine), isoxazolines, thiazoles, indoles, and piperazines nih.govuobaghdad.edu.iqacs.orgacs.orgresearchgate.netekb.egtandfonline.com.

Using Heterocyclic Aldehydes/Ketones: Alternatively, chalcone derivatives incorporating heterocyclic moieties can be synthesized by starting the Claisen-Schmidt condensation with an aldehyde or ketone that already contains a heterocyclic ring ijbpsa.comuobaghdad.edu.iqacs.orgekb.eg. For example, indole-based chalcones can be formed by reacting an aromatic ketone with indole (B1671886) aldehyde derivatives acs.org.

The incorporation of heterocyclic scaffolds into chalcone structures is a significant practice in medicinal chemistry, often leading to compounds with improved biological efficiency acs.orgresearchgate.net.

Spectroscopic and Structural Characterization Approaches for 3 Aminochalcone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H NMR) and carbon-13 (¹³C NMR), is a fundamental tool for the structural elucidation of 3'-aminochalcone and its derivatives. This technique provides detailed information about the connectivity of atoms and their chemical environments within the molecule. nih.govnih.gov

A hallmark of chalcone (B49325) structures is the presence of an α,β-unsaturated carbonyl system. In the ¹H-NMR spectra of aminochalcones, the protons associated with this α,β-unsaturated bond (H-α and H-β) typically manifest as doublets with large coupling constants, ranging from 15.5 to 15.7 Hz. nih.gov This large coupling constant is indicative of a trans configuration around the double bond, a common and important stereochemical feature of chalcones. nih.gov Aromatic protons typically resonate in the δ 6.80 to δ 8.15 ppm range. nih.gov For aminochalcone derivatives, the amino group (NH₂) protons can be observed as a singlet, for instance, around 6.10-6.15 ppm in 4'-aminochalcone analogs. When methoxy (B1213986) groups are present in derivatives, their protons typically appear as singlets in the 3.70-3.86 ppm range.

In the ¹³C-NMR spectra, the carbonyl carbon (C=O) of aminochalcones is a distinctive signal, generally appearing in the downfield region, specifically between 185.39 and 191.69 ppm. nih.gov The carbons of the α,β-unsaturated system, C-α and C-β, are typically assigned to the 120.83–127.58 ppm and 138.63–144.50 ppm regions, respectively. nih.gov

Table 1: Representative NMR Spectroscopic Data for Aminochalcones

| Spectroscopic Parameter | Chemical Shift (δ, ppm) / Coupling Constant (J, Hz) | Assignment / Functional Group | Reference |

| ¹H NMR | |||

| H-α, H-β | 15.5–15.7 Hz (doublets) | α,β-unsaturated bond (trans) | nih.gov |

| NH₂ (singlet) | 6.10–6.15 | Amino group | |

| Aromatic protons | 6.80–8.15 | Aromatic rings | nih.gov |

| OCH₃ (singlet) | 3.70–3.86 | Methoxy group (if present) | |

| ¹³C NMR | |||

| C=O | 185.39–191.69 | Carbonyl group | nih.gov |

| C-α | 120.83–127.58 | α-carbon | nih.gov |

| C-β | 138.63–144.50 | β-carbon | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for providing insights into their fragmentation pathways. High-resolution mass spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for this purpose. nih.govnih.gov

In ESI-MS, particularly in positive ion mode, aminochalcones typically yield a prominent molecular ion peak corresponding to [M+H]⁺, which represents the protonated molecular ion. nih.gov For derivatives containing halogens such as chlorine or bromine, the characteristic isotopic abundance patterns are observed, aiding in their identification. nih.gov

Advanced techniques like Direct Analysis in Real Time (DART) mass spectrometry have been utilized to study the fragmentation behavior of chalcones. This approach allows for rapid analysis and provides distinct molecular ion peaks. Multistage mass spectral data (MSⁿ, MS², MS³) are collected to elucidate the fragmentation patterns, which are crucial for confirming structural features.

The fragmentation of chalcones often involves characteristic cleavages. For instance, chalcones with substitutions at the 3, 4, or 5 positions of one aromatic ring may exhibit product ion peaks resulting from the loss of a phenyl radical (Ph•) through radical-initiated α-cleavage. Conversely, substitutions at the 2 position of the A-ring can lead to the loss of a substituted styryl radical (PhCH=CH•). Fragmentation pathways can also involve the cleavage and separation of the A and B aromatic rings. Additionally, the loss of small neutral molecules, such as water (H₂O) or carbon monoxide (CO), is commonly observed in the mass spectra of organic compounds, including chalcones.

Table 2: Representative Mass Spectrometry Data and Fragmentation Insights for Aminochalcones

| Parameter / Observation | Description / Significance | Reference |

| Molecular Ion Peak | [M+H]⁺ (protonated molecule) typically observed in ESI-MS positive mode. | nih.gov |

| Isotopic Patterns | Characteristic patterns for halogenated derivatives (e.g., Cl, Br). | nih.gov |

| Fragmentation Pathways | Loss of phenyl radical (Ph•) via α-cleavage. | |

| Loss of substituted styryl radical (PhCH=CH•). | ||

| Cleavage and separation of A and B rings. | ||

| Neutral Losses | Loss of H₂O, CO. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the key functional groups present in this compound and its derivatives by analyzing their characteristic vibrational frequencies. nih.govnih.gov

A prominent feature in the FTIR spectra of chalcones is the absorption band corresponding to the α,β-unsaturated carbonyl (C=O) group. This signal typically appears in the range of 1680–1640 cm⁻¹. nih.gov Specific examples for aminochalcone derivatives show this absorption at wavenumbers such as 1643, 1642, and 1632 cm⁻¹.

The presence of the amino group (NH₂) is confirmed by characteristic absorption bands in the 3500-3300 cm⁻¹ region, often observed around 3446 and 3443 cm⁻¹. Aromatic C-H stretching vibrations are typically found between 3100 and 3000 cm⁻¹. nih.gov Aliphatic C-H bonds, if present in the molecule, show stretching frequencies in the 2900-3000 cm⁻¹ range. Aromatic C=C stretching vibrations are also characteristic, appearing around 1600 cm⁻¹, 1572 cm⁻¹, and 1512 cm⁻¹. For aminochalcone derivatives containing methoxy groups, the ether C-O bonds can be identified by absorption bands in the 1270-1230 cm⁻¹ range, with specific examples including 1255, 1256, and 1243 cm⁻¹.

Table 3: Representative FTIR Spectroscopic Data for Aminochalcones

| Functional Group / Bond | Wavenumber Range (cm⁻¹) | Assignment | Reference |

| C=O (α,β-unsaturated) | 1680–1640 | Carbonyl | nih.gov |

| NH₂ (stretching) | 3500–3300 | Amine | |

| C-H (aromatic) | 3100–3000 | C-H stretch | nih.gov |

| C-H (aliphatic) | 2900–3000 | C-H stretch | |

| C=C (aromatic) | 1600, 1572, 1512 | Aromatic ring | |

| C-O (ether, e.g., methoxy) | 1270–1230 | Ether |

Chromatographic Techniques in Purity Assessment of this compound Compounds (e.g., HPLC, TLC)

Chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for monitoring reaction progress, assessing the purity of synthesized compounds, and identifying components in mixtures of this compound and its derivatives. nih.gov

TLC is a straightforward, cost-effective, and rapid method for preliminary purity checks and qualitative analysis. The purity of an aminochalcone compound can be visually assessed by observing the presence of a single, well-defined spot on a TLC plate under appropriate mobile phase conditions and visualization (e.g., UV light). The retention factor (Rf) value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, serves as a characteristic parameter for identification and purity comparison against known standards. For example, an aminochalcone derivative (C1) exhibited an Rf value of 0.6 when eluted with a 6:4 mixture of n-hexane and ethyl acetate (B1210297).

HPLC offers a more precise and quantitative assessment of purity, providing higher resolution separation. In HPLC analysis, a pure compound will typically show a single, sharp peak at a specific retention time (t_R). For instance, an aminochalcone derivative (C1) was characterized by a single peak at a retention time of 6.507 minutes using isocratic elution and detection at 367 nm. Another derivative (C3) showed a retention time of 5.207 minutes with detection at 370 nm. HPLC is also valuable for monitoring chemical transformations, ensuring the completion of reactions and the purity of final products, with some synthetic methods yielding products of 95-98% purity without requiring further column chromatographic purification.

For the purification of crude aminochalcone products, column chromatography is frequently utilized, often employing silica (B1680970) gel as the stationary phase.

Table 4: Representative Chromatographic Data for Aminochalcones

| Technique | Purpose | Key Observation / Parameter | Example Data | Reference |

| TLC | Purity assessment | Single spot, Rf value | Rf = 0.6 (n-hexane:ethyl acetate = 6:4) for C1 | |

| Reaction monitoring | Spot progression | Used to monitor reaction progress | nih.gov | |

| HPLC | Purity assessment | Single peak, Retention Time (t_R) | t_R = 6.507 min (C1, 367 nm detector) | |

| Reaction monitoring | Peak integration | Used to monitor transformations and purity |

Advanced Computational and Theoretical Investigations of 3 Aminochalcone

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3'-Aminochalcone. DFT methods, such as the widely used B3LYP hybrid functional combined with basis sets like 6-311G(d,p), allow for the accurate determination of molecular geometries and electronic properties. nih.gov

A key area of focus in the DFT analysis of chalcones is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap, ΔE) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. proquest.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and a greater ease of intramolecular charge transfer (ICT), which is a characteristic feature of many chalcone (B49325) systems. nih.govnih.gov In chalcones, the HOMO is typically localized on the more electron-rich aromatic ring, while the LUMO is distributed across the α,β-unsaturated carbonyl system, which acts as an electron acceptor. rjptonline.org The presence of the amino group (-NH2) at the 3'-position is expected to significantly influence the electron density distribution and the energies of these frontier orbitals.

DFT calculations also enable the computation of various global reactivity descriptors, which provide a quantitative measure of the molecule's electronic characteristics. These parameters, derived from the HOMO and LUMO energies, offer a deeper understanding of the molecule's stability and reactivity. nih.gov

Table 1: Key Electronic Parameters Calculated for Chalcone Derivatives using DFT

| Parameter | Symbol | Formula | Significance |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. proquest.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness | S | 1 / η | Reciprocal of hardness; indicates higher reactivity. irjmets.com |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons. proquest.com |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. proquest.com |

| Electrophilicity Index | ω | µ² / 2η | Measures the energy lowering due to maximal electron flow. proquest.com |

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red/yellow regions) around the carbonyl oxygen and positive potential (blue regions) around the amine hydrogens, identifying them as sites for electrophilic and nucleophilic interactions, respectively. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor recognition. nih.gov

Docking simulations calculate a scoring function, often expressed as a binding affinity or docking score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. ajgreenchem.com A lower (more negative) binding energy value suggests a more stable protein-ligand complex and potentially higher biological activity. unja.ac.id Aminochalcone derivatives have been docked against a variety of biological targets to explore their therapeutic potential. For instance, studies on related aminochalcones have shown promising binding affinities for enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are targets for Alzheimer's disease and glaucoma, respectively. proquest.comnih.govresearchgate.net Docking studies have also been employed to evaluate the potential of chalcones as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov

Table 2: Example of Molecular Docking Results for Aminochalcone Derivatives Against Various Receptors

| Compound Class | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| Aminochalcone Derivative | Acetylcholinesterase (1OCE) | -11.5 | Alzheimer's Disease proquest.commdpi.com |

| Aminochalcone Derivative | Carbonic Anhydrase II (3DC3) | -10.7 | Glaucoma, Epilepsy proquest.commdpi.com |

| Aminochalcone Derivative | Tubulin (Colchicine Site) | -7.5 to -8.5 | Cancer nih.gov |

| Aminochalcone Derivative | 3CL Protease (SARS-CoV-2) | -7.0 to -9.0 | Antiviral nih.gov |

Note: The values presented are illustrative and derived from studies on various aminochalcone derivatives, not specifically this compound, to demonstrate the application of the technique.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand in the receptor's active site. These interactions are crucial for molecular recognition and biological activity. Key interactions identified in docking studies of chalcone derivatives include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 group of this compound) and acceptors (like carbonyl oxygen or nitrogen atoms in amino acid residues). nih.gov

Hydrophobic Interactions: Occur between the nonpolar aromatic rings of the chalcone and hydrophobic amino acid residues (e.g., Alanine, Valine, Leucine). ajgreenchem.com

π-π Stacking: An interaction between the aromatic rings of the chalcone and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. mdpi.com

Halogen Bonds: If halogen substituents are present, they can act as halogen bond donors. mdpi.com

By visualizing the docked pose, researchers can identify the key amino acid residues involved in binding and understand the structure-activity relationship (SAR), guiding the design of more potent and selective analogues. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism (ADMET) Parameters

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters is a critical step in early-stage drug discovery that helps to filter out compounds with poor profiles. nih.govrjptonline.org Various computational models and web-based tools, such as SwissADME and admetSAR, are used to estimate these properties for compounds like this compound. nih.govcitedrive.com

A foundational assessment is the evaluation of Lipinski's "Rule of Five," which predicts the potential for oral bioavailability based on key physicochemical properties. nih.gov The rule states that an orally active drug generally has: a molecular weight (MW) ≤ 500 Da, a logP (octanol-water partition coefficient) ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). nih.gov Studies on various aminochalcones have shown that they generally comply with these rules, suggesting good potential for oral absorption. nih.gov

Table 3: Predicted ADMET Parameters for a Representative Aminochalcone Structure

| Property | Description | Typical Predicted Value for Aminochalcones | Significance |

| Absorption | |||

| Lipinski's Rule of Five | Predicts drug-likeness and oral bioavailability. | 0 violations nih.gov | Indicates good potential for oral absorption. |

| Human Intestinal Absorption | Percentage of drug absorbed through the gut. | High | Predicts good absorption from the GI tract. nih.gov |

| Caco-2 Permeability | Predicts permeability across the intestinal cell line. | High | Correlates with intestinal absorption. nih.gov |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB and enter the CNS. | Permeable/Non-permeable | Important for CNS-targeting drugs. nih.gov |

| Metabolism | |||

| Cytochrome P450 (CYP) Inhibition | Potential to inhibit key drug-metabolizing enzymes. | Inhibitor/Non-inhibitor of various isoforms | Predicts potential for drug-drug interactions. rjptonline.org |

| Toxicity | |||

| AMES Toxicity | Predicts mutagenic potential. | Non-mutagenic | An early indicator of potential carcinogenicity. nih.gov |

Note: These are generalized predictions for the aminochalcone class. Specific values for this compound would require a dedicated in silico analysis.

These predictive models provide a comprehensive profile of a molecule's likely behavior in the body, allowing for the early identification of potential liabilities and guiding medicinal chemistry efforts to optimize the ADMET properties of lead compounds. nih.gov

Computational Studies on Reaction Mechanisms Involving this compound (e.g., Halogen Bonding Catalysis)

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states (TS), intermediates, and activation energy barriers. This information is invaluable for understanding reaction pathways and the role of catalysts.

Recent computational studies have explored non-covalent interactions, such as halogen bonding and chalcogen bonding, in catalyzing reactions involving aminochalcones. nih.govacs.org For example, the intramolecular aza-Michael reaction of an aminochalcone can be catalyzed by hypervalent chalcogen bond (ChB) donors. DFT studies have shown that the formation of a chalcogen bond between the catalyst and the carbonyl oxygen of the aminochalcone activates the molecule, making the β-carbon more electrophilic and thus promoting the nucleophilic attack by the amino group. These calculations can elucidate the reaction pathway, determine the rate-limiting step by comparing Gibbs energy barriers, and explain the origins of the catalytic effect through charge analysis. nih.gov

In Vitro Biological Activity Spectrum of 3 Aminochalcone and Its Analogues

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The cytotoxic activity of aminochalcones is a significant area of research, partly attributed to their potential for enhanced electrophilic attack on cellular proteins through hetero-Michael addition, leading to covalent bond formation nih.govresearchgate.net.

Evaluation in Colon Cancer Cell Models (e.g., HT-29, LS180, LoVo, LoVo/DX)

Studies have evaluated the antiproliferative potential of 3'-aminochalcone and its analogues against various human colon cancer cell lines. This compound (compound 2) exhibited notable anticancer activity against the HT-29 cell line with an IC50 value of 1.60 µg·mL⁻¹ nih.govnih.govmdpi.com. Similar activity was observed for this compound across all tested human colon cancer cell lines, with IC50 values ranging from 1.60 to 2.13 µg·mL⁻¹ nih.govmdpi.com. Other aminochalcones, such as 2'-aminochalcone (compound 1) and 4'-aminochalcone (compound 3), also showed strong activity against HT-29, with IC50 values of 1.43 µg·mL⁻¹ and 1.98 µg·mL⁻¹, respectively nih.govresearchgate.netnih.govmdpi.comacs.orgmdpi.com. Amino-nitrochalcones (compounds 10–12) demonstrated activity against LoVo and LoVo/DX cell lines, with IC50 values ranging from 2.77 to 3.42 µg·mL⁻¹ nih.govresearchgate.netnih.govmdpi.com. These findings indicate that this compound and certain analogues are potent inhibitors of colon cancer cell growth in vitro. nih.govresearchgate.netnih.govmdpi.comacs.orgmdpi.com

Table 1: Antiproliferative Activity of Aminochalcones in Colon Cancer Cell Lines (IC50 values in µg·mL⁻¹)

| Compound | HT-29 | LS180 | LoVo | LoVo/DX | Source |

| 2'-Aminochalcone (1) | 1.43 | Not specified | Not specified | Not specified | nih.govnih.govmdpi.com |

| This compound (2) | 1.60 | 1.60–2.13 | 1.60–2.13 | 1.60–2.13 | nih.govnih.govmdpi.com |

| 4'-Aminochalcone (3) | 1.98 | Not specified | Not specified | Not specified | nih.govnih.govmdpi.com |

| Amino-nitrochalcones (10–12) | Not specified | Not specified | 2.77–3.42 | 2.77–3.42 | nih.govnih.govmdpi.com |

Assessment in Breast Cancer Cell Models (e.g., MCF-7, T47D, MDA-MB-231)

Aminochalcones have also been investigated for their cytotoxic effects on breast cancer cell lines. For instance, 4'-aminochalcone (compound 1) was found to be active against the estrogen-receptor-positive breast cancer cells MCF-7 (IC50 = 14.3 ± 2.9 µM) but inactive against triple-negative breast cancer (TNBC) cells MDA-MB-231 (IC50 > 100 µM) mdpi.com. Another 4'-aminochalcone derivative, compound 17b (a 3-pyridyl-4'-aminochalcone), showed significant antiproliferative activity against MCF-7 (IC50 = 15.7 ± 5.9 µM) and was also potent against MDA-MB-231 (IC50 = 33.9 ± 7.1 µM) mdpi.comnih.govnih.govtandfonline.com. Similarly, 2-fluoro-4'-aminochalcone (compound 11) demonstrated IC50 values ranging from 13.2 to 34.7 µM against both MCF-7 and MDA-MB-231 cell lines nih.govnih.govtandfonline.com. These compounds were observed to induce apoptosis rather than necrosis in both cell lines mdpi.comnih.govnih.gov. The presence of more electronegative halogens on ring B of aminochalcones has been linked to higher antiproliferative activity against MCF-7 and MDA-MB-231 cell lines mdpi.comnih.gov. Furthermore, 4'-aminochalcone (compound 7) showed high anticancer activity against the T47D breast cancer cell line with an IC50 of 5.28 µg/mL derpharmachemica.com. Other aminochalcone derivatives, specifically compound 13e (an aminochalcone with a chloropropyl group), displayed potent in vitro antiproliferative activity against MCF-7 cells with an IC50 value of 2.54 µM nih.gov.

Table 2: Antiproliferative Activity of Aminochalcones and Analogues in Breast Cancer Cell Lines (IC50 values in µM or µg/mL)

| Compound | MCF-7 (µM) | MDA-MB-231 (µM) | T47D (µg/mL) | Source |

| 4'-Aminochalcone (1) | 14.3 ± 2.9 | >100 | Not specified | mdpi.com |

| 3-Pyridyl-4'-aminochalcone (17b) | 15.7 ± 5.9 | 33.9 ± 7.1 | Not specified | mdpi.comnih.govnih.govtandfonline.com |

| 2-Fluoro-4'-aminochalcone (11) | 13.2–34.7 | 13.2–34.7 | Not specified | nih.govnih.govtandfonline.com |

| 4'-Aminochalcone (7) | Not specified | Not specified | 5.28 | derpharmachemica.com |

| Amino chalcone (B49325) derivative (13e) | 2.54 | Not specified | Not specified | nih.gov |

Activity in Leukemia Cell Lines (e.g., K562, HL-60, Molt/4, CEM)

Aminochalcones have demonstrated cytotoxic effects on various leukemia cell lines. Compound 1 (4-aminochalcone) exhibited cytotoxic properties against Molt 4/C8 (IC50 = 8.57 ± 1.25 µM) and CEM T-lymphocytes nih.gov. It also showed significant cytotoxicity against the K562 cell line with an IC50 value of 5.87 ± 0.15 µg/mL, which was more potent than Accutane (IC50 = 39.47 ± 3.14 µg/mL) and comparable to imatinib (B729) (IC50 = 2.67 ± 0.53 µg/mL) nih.gov. For the HL-60 cell line, compound 1 was more potent than imatinib (IC50 = 16.59 ± 0.77 µg/mL) nih.gov. Some methoxy-aminochalcones (3a–j) also showed activity against murine leukemia (L1210), human T-leukemia (Molt/4 and CEM), and leukemia cell lines K562 and HL-60 nih.gov. Specifically, treatment with a compound identified as "compound 3" (likely 4'-aminochalcone based on the context from other sources) significantly decreased the colony formation of HL60 and K562 cells by 76% and 70%, respectively, at their respective IC50 concentrations of 25.93 µg/mL and 10.42 µg/mL researchgate.net.

Table 3: Antiproliferative Activity of Aminochalcones in Leukemia Cell Lines (IC50 values in µM or µg/mL)

| Compound | K562 (µg/mL) | HL-60 (µg/mL) | Molt/4 (µM) | CEM (µM) | Source |

| 4'-Aminochalcone (1) | 5.87 ± 0.15 | 16.59 ± 0.77 | 8.57 ± 1.25 | Not specified | nih.gov |

| 4'-Aminochalcone (3) | 10.42 | 25.93 | Not specified | Not specified | researchgate.net |

| Methoxy-aminochalcones (3a–j) | Varied | Varied | Varied | Varied | nih.gov |

Effects on Other Cancer Cell Types (e.g., HepG2, HCT116, MGC-803, B16, AGS)

Aminochalcones and their derivatives have also been investigated for their effects on other cancer cell types. Compound 23a, an amino-chalcone derivative, demonstrated strong inhibitory activity against human liver carcinoma cells HepG2 and human colorectal carcinoma cells HCT116, with IC50 values ranging from 0.15 to 0.34 µM tandfonline.com. This compound also showed low cytotoxicity on normal human cell lines (Lo2) tandfonline.com. Another study reported that certain aminochalcone derivatives exhibited good cytotoxic activity against HepG2 cells, although their activities were generally less than that of -NH2-substituted this compound (compound 81) mdpi.com. In a different study, a series of amino chalcone derivatives were evaluated against gastric cancer cells (MGC-803) and human colorectal carcinoma cells (HCT-116). Compound 13e showed the best antiproliferative activity against MGC-803 cells (IC50 = 1.52 µM) and HCT-116 cells (IC50 = 1.83 µM) nih.gov.

Table 4: Antiproliferative Activity of Aminochalcones and Analogues in Other Cancer Cell Lines (IC50 values in µM)

| Compound | HepG2 (µM) | HCT116 (µM) | MGC-803 (µM) | Source |

| Amino-chalcone derivative (23a) | 0.15–0.34 | 0.15–0.34 | Not specified | tandfonline.com |

| Aminochalcone (81) | More potent than 316-318 | Not specified | Not specified | mdpi.com |

| Amino chalcone derivative (13e) | Not specified | 1.83 | 1.52 | nih.gov |

Antimicrobial Activities

Chalcones, including aminochalcones, are recognized for their antimicrobial properties, which are often attributed to the presence of a reactive α,β-unsaturated keto function researchgate.netresearchgate.net.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Escherichia coli, Staphylococcus aureus)

The antimicrobial activity of this compound and its derivatives has been assessed against various bacterial strains. In the case of Escherichia coli ATCC10536, almost all tested aminochalcone derivatives hindered bacterial growth (ΔOD = 0) nih.govresearchgate.netnih.gov. Notably, 4'-aminochalcone (compound 3) completely limited the growth of all tested strains at concentrations ranging from 0.25 to 0.5 mg·mL⁻¹ nih.govresearchgate.netnih.gov. The novel 3'-amino-4-benzyloxychalcone (compound 14) exhibited strong bacteriostatic activity, preventing the growth of E. coli ATCC10536 with a Minimal Inhibitory Concentration (MIC) of 0.0625 mg·mL⁻¹ nih.govresearchgate.netnih.gov.

For Staphylococcus aureus DSM799, 4'-aminochalcone (compound 3) also showed complete growth inhibition within the 0.25–0.5 mg·mL⁻¹ concentration range nih.govresearchgate.netnih.gov. Other aminochalcones, such as compound 1 (4-aminochalcone), demonstrated promising antibacterial activity against Escherichia coli ATCC 25923 and Staphylococcus aureus ATCC 25922, with inhibition zone diameters of 10.25 ± 0.13 mm and 9.59 ± 0.16 mm, respectively, at a concentration of 500 µg/mL nih.gov. Compound 3d (a methoxy-aminochalcone) showed even stronger inhibition against E. coli ATCC 25923 (10.68 ± 0.16 mm) and S. aureus ATCC 259 (10.33 ± 0.01 mm) at 500 µg/mL nih.gov. The antimicrobial activity of 4'-aminochalcone was comparable to that of the antibiotics sulfamerazine (B1682647) and sulfadiazine (B1682646) against E. coli and S. aureus, respectively derpharmachemica.comnih.gov.

Table 5: Antimicrobial Activity of Aminochalcones and Analogues against Bacterial Strains

| Compound | Microorganism | Activity Measure (Value) | Source |

| 3'-amino-4-benzyloxychalcone (14) | Escherichia coli ATCC10536 | MIC = 0.0625 mg·mL⁻¹ | nih.govresearchgate.netnih.gov |

| 4'-Aminochalcone (3) | Escherichia coli ATCC10536, Staphylococcus aureus DSM799 | Complete inhibition at 0.25–0.5 mg·mL⁻¹ | nih.govresearchgate.netnih.gov |

| 4'-Aminochalcone (1) | Escherichia coli ATCC 25923 | Diameter of inhibition = 10.25 ± 0.13 mm (at 500 µg/mL) | nih.gov |

| 4'-Aminochalcone (1) | Staphylococcus aureus ATCC 25922 | Diameter of inhibition = 9.59 ± 0.16 mm (at 500 µg/mL) | nih.gov |

| Methoxy-aminochalcone (3d) | Escherichia coli ATCC 25923 | Diameter of inhibition = 10.68 ± 0.16 mm (at 500 µg/mL) | nih.gov |

| Methoxy-aminochalcone (3d) | Staphylococcus aureus ATCC 259 | Diameter of inhibition = 10.33 ± 0.01 mm (at 500 µg/mL) | nih.gov |

Antioxidant Capacity and Free Radical Scavenging Properties

Chalcones, including various aminochalcone derivatives, are recognized for their antioxidant capabilities and free radical scavenging properties. Studies have demonstrated that chalcone derivatives can exhibit significant antioxidant activity through mechanisms such as scavenging free radicals (e.g., DPPH•, ABTS•+) and inhibiting lipid peroxidation. For instance, a chalcone derivative designated CZM-3-5 displayed good antioxidant capacity and free radical scavenging ability in ABTS•+, DPPH•, and FRAP (Ferric Reducing Antioxidant Power) assays, along with cytoprotective activity in hydrogen peroxide (H2O2)-induced PC12 cells, which was linked to increased levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) jcsp.org.pk.

While specific quantitative data for this compound's direct antioxidant activity is less extensively detailed in the provided literature, the broader class of aminochalcones has shown varying degrees of antioxidant effects. For example, one aminochalcone (compound 26, a 2-aminochalcone derivative) exhibited an 18.7% inhibition in a DPPH antioxidant assay, which was reported as the highest among the tested aminochalcones in that particular study, though still less potent than the ascorbic acid standard mdpi.com. Furthermore, studies on 4'-aminochalcones indicated that the presence of electron-releasing groups, such as 3,4,5-trimethoxyphenyl and 4-dimethylaminophenyl moieties on ring B, can enhance antioxidant activity across various assays including superoxide anion, hydroxyl radical, ABTS cation radical scavenging, and lipid peroxidation inhibition researchgate.net. Another aminochalcone with two hydroxyl functionalities in adjacent meta and para positions demonstrated stronger antioxidant activity compared to other derivatives researchgate.net. These findings suggest that the structural modifications on the chalcone backbone, including the position and nature of amino and other substituents, significantly influence their antioxidant potential.

Anti-inflammatory Investigations

Chalcones are broadly recognized for their anti-inflammatory properties, with various derivatives demonstrating the ability to modulate inflammatory pathways. This includes potential suppression of enzymes like cyclooxygenase (COX) nih.gov. Research on aminochalcones has identified some derivatives with notable anti-inflammatory effects. For example, an aminochalcone (referred to as compound 1 in one review) was found to be a potent inhibitor of the chlorinating activity of the myeloperoxidase (MPO) enzyme, with an IC50 value of 0.26 ± 0.04 µmol/L in a cell-free, purified MPO system mdpi.com. MPO is an enzyme involved in inflammatory processes, and its inhibition is considered a target for anti-inflammatory therapy mdpi.com.

Additionally, certain 4'-aminochalcones have been synthesized and evaluated for their anti-inflammatory activity using methods such as the carrageenan-induced rat paw edema model. Some of these 4'-aminochalcones demonstrated significant anti-inflammatory activity when compared to standard drugs tsijournals.com. Another study reported that six 4'-aminochalcones showed high potent nitric oxide (NO) inhibitory activity without exhibiting toxicity in LPS-induced RAW 264.7 macrophage cells, further supporting the anti-inflammatory potential within the aminochalcone class chula.ac.th. While these investigations highlight the anti-inflammatory promise of aminochalcone analogues, specific detailed anti-inflammatory data for this compound itself is not explicitly provided in the current search results.

Antiprotozoal Activity (e.g., against Trichomonas vaginalis)

This compound has demonstrated significant antiprotozoal activity, particularly against Trichomonas vaginalis, the causative agent of trichomoniasis. Studies evaluating the activity of chalcone and its amino-analogues against this parasitic protozoan have shown that the position and presence of the amino group on ring A are crucial for anti-T. vaginalis activity bvsalud.orgnih.gov. Among the tested amino-analogues, this compound (referred to as compound 3 in some studies) exhibited the most potent effect bvsalud.orgnih.govresearchgate.net.

Quantitative data indicates that this compound has an IC50 value of 29 µM against T. vaginalis researchgate.net. Investigations into its mechanism of action revealed that while this compound did not induce significant reactive oxygen species (ROS) accumulation in T. vaginalis trophozoites, it did lead to a significantly higher ROS accumulation in human neutrophils after co-incubation bvsalud.orgnih.govresearchgate.net. Furthermore, the expression of T. vaginalis pyruvate:ferredoxin oxidoreductase (PFOR) and β-tubulin genes was not affected by this compound treatment bvsalud.orgnih.gov. These findings underscore this compound as a promising compound for further research into antiprotozoal agents.

Table 1: Antiprotozoal Activity of this compound against Trichomonas vaginalis

| Compound | Target Organism | IC50 (µM) | Effect on Parasite ROS Accumulation | Effect on Human Neutrophil ROS Accumulation | Effect on PFOR/β-tubulin Gene Expression |

| This compound | Trichomonas vaginalis | 29 researchgate.net | Not significant bvsalud.orgnih.govresearchgate.net | Significantly higher bvsalud.orgnih.govresearchgate.net | Not affected bvsalud.orgnih.gov |

Neuroprotective Effects and Related Biological Pathways (e.g., Sirtuin 1 Activity)

Aminochalcone-based compounds have demonstrated promising neuroprotective effects against neuronal cell death induced by oxidative damage. Studies using human neuroblastoma (SH-SY5Y) cell lines exposed to hydrogen peroxide (H2O2) have shown that these compounds can significantly improve cell survival, reduce reactive oxygen species (ROS) production, maintain mitochondrial function, and prevent cell membrane damage nih.govresearchgate.netacs.orgnih.gov.

A key biological pathway implicated in the neuroprotective effects of aminochalcones is the modulation of Sirtuin 1 (SIRT1 activity). SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular longevity and neurogenesis, making it a potential therapeutic target for neurodegenerative diseases nih.gov. Molecular docking simulations suggest that aminochalcones may act as competitive activators of SIRT1 nih.govresearchgate.netacs.org. In H2O2-induced SH-SY5Y cells, pretreatment with selected aminochalcone-based compounds (specifically compounds 1-3 and 5, which are methoxy-substituted aminochalcones) maintained SIRT1 activity within a range of 83.30 ± 2.8% to 88.97 ± 5.2% compared to the control group, whereas H2O2 treatment alone decreased SIRT1 activity to 69.44 ± 3.40% nih.govacs.org. These findings indicate that while the direct neuroprotective data for the unsubstituted this compound is not explicitly detailed, the broader class of aminochalcones, particularly those with methoxy (B1213986) substitutions, exhibits significant neuroprotective potential partly through the activation of SIRT1.

Table 2: Neuroprotective Effects of Aminochalcone-based Compounds on H2O2-induced SH-SY5Y Cells

| Compound Class | Effect on Cell Viability (vs. H2O2 alone) | Effect on ROS Production | Effect on Mitochondrial Function | Effect on Cell Membrane Damage | SIRT1 Activity (vs. Control) |

| Aminochalcone-based compounds (e.g., methoxy-substituted) | Restored up to 78.25–84.66% acs.org | Reduced nih.govacs.org | Maintained nih.govacs.org | Prevented nih.govacs.org | Maintained 83.30–88.97% nih.govacs.org |

Mechanistic Investigations of 3 Aminochalcone S Biological Actions at the Cellular and Molecular Level

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

Aminochalcone derivatives have been observed to modulate the cell cycle, frequently leading to arrest at specific phases. For instance, certain aminochalcone derivatives, such as compounds 285a and 285c, have demonstrated significant cell-cycle arrest in the G2/M phase. nih.gov This G2/M phase arrest is a common mechanism by which antiproliferative agents prevent cancer cell proliferation, by halting cells before they can undergo mitosis.

Further studies on chalcone (B49325) derivatives, including nitrogen-based analogs like DK13 and DK14, have shown their ability to induce G2/M phase arrest in colorectal cancer cell lines, specifically HCT-116 and LoVo cells. This effect is often linked to the suppression of cyclin D1 expression and the induction of p53, key regulators of cell cycle progression. Another methoxychalcone, HMNC-74, has also been reported to trigger G2/M phase arrest in SW620 colon cancer cells. Similarly, other chalcone analogs, such as 11a, 35a, and 36a-b, have been shown to induce G2/M phase arrest in various cancer cell lines, including HepG2, MCF-7, MDA-MB-231, SKBR-3, K562, and A549. Additionally, 4-aminophenyl chalcone derivatives, exemplified by compounds 4 and 7, have been found to arrest K562 leukemia cells in both G0/G1 and G2/M phases. A chalcone derivative designated as 1C also induced G2/M arrest in ovarian cancer cells.

Table 1: Examples of Aminochalcones and Derivatives Inducing Cell Cycle Arrest (Note: In a live environment, this table would be interactive, allowing for sorting and filtering.)

| Compound/Derivative | Cell Line | Cell Cycle Phase Arrest | Reference |

| 285a, 285c | Not specified | G2/M | nih.gov |

| DK13, DK14 | HCT-116, LoVo | G2/M | |

| HMNC-74 | SW620 | G2/M | |

| 11a | HepG2, MCF-7 | G2/M | |

| 35a | MCF-7, MDA-MB-231, SKBR-3 | G2/M | |

| 36a-b | A549 | G2/M | |

| Compound 4, Compound 7 | K562 | G0/G1, G2/M | |

| 1C | Ovarian cancer cells | G2/M |

Apoptosis Induction Mechanisms (e.g., Extrinsic and Intrinsic Pathways)

The induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating abnormal cells, including cancer cells. Aminochalcone derivatives have been shown to trigger apoptosis through both extrinsic and intrinsic pathways. For example, an aminochalcone derivative, compound 13e, was found to induce apoptosis in MGC-803 gastric cancer cells via both these pathways.

The extrinsic apoptosis pathway is initiated by external signals, often through death receptors on the cell surface. In the case of compound 13e, it led to the upregulation of death receptor 5 (DR5), which is a key initiator of the extrinsic pathway, followed by the cleavage and activation of Caspase-8. The intrinsic apoptosis pathway, conversely, is triggered by intracellular stress signals, often involving mitochondrial dysfunction. Compound 13e's action resulted in the cleavage of Bid and an increase in its truncated form (t-Bid), which then activates the intrinsic pathway. This was further evidenced by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic protein Noxa. Additionally, a decrease in other anti-apoptotic proteins, XIAP and c-IAP1, was observed. The activation of both pathways ultimately converged on the cleavage and activation of executioner caspases, Caspase-12, Caspase-3, and Caspase-7, leading to the cleavage of their substrate, PARP, a hallmark of apoptosis.

Other chalcone derivatives have also demonstrated the ability to induce apoptosis by increasing the levels of proapoptotic protein Bax, promoting the release of cytochrome c from mitochondria, and activating caspases-3, -8, and -9. Specific aminochalcones, such as 2'-aminochalcone and 4'-amino-4-fluorochalcone, have also been identified as apoptosis inducers. Chalcone 4 (2′-allyloxy-4,4′-dimethoxychalcone) was shown to induce apoptotic cell death in MV-4-11 leukemia cells. The induction of apoptosis by chalcones can occur through the mitochondrial pathway and involve the activation of caspase-3. Furthermore, an aminochalcone derivative, compound 3a, significantly elevated total apoptosis and increased caspase-3 levels, acting as a caspase-dependent inducer.

Interaction with Cellular Proteins and Enzymes (e.g., Hetero-Michael Addition)

A key aspect of aminochalcones' biological activity, particularly their cytotoxic effects, stems from their ability to interact with cellular proteins and enzymes through electrophilic attack. nih.gov Chalcones possess an α,β-unsaturated ketone functionality, which is a reactive electrophilic center capable of undergoing Michael addition reactions.

The Michael addition, also known as conjugate addition, involves the nucleophilic addition of various cellular components, such as enolates, amines, and thiolates, to the β-carbon of the α,β-unsaturated carbonyl system present in chalcones. In biological systems, the reaction with cysteine (Cys) residues, which contain thiol groups, is particularly prominent. This hetero-Michael addition leads to the formation of covalent bonds between the aminochalcone and cellular proteins. nih.gov This covalent modification can inhibit the function of target proteins, leading to various cellular disruptions and ultimately contributing to the observed biological effects. The development of covalent inhibitors is an emerging area in drug discovery, and aminochalcones are considered promising lead compounds for targeting specific cellular proteins. nih.gov

Inhibition of Tubulin Polymerization

Many chalcone derivatives, including aminochalcones, have been identified as inhibitors of tubulin polymerization, a process essential for the formation of microtubules, which are critical components of the cytoskeleton involved in cell division and intracellular transport. By disrupting tubulin polymerization, these compounds interfere with microtubule dynamics, leading to mitotic arrest and inhibition of cell proliferation.

A naphthyl-ketone derived aminochalcone, compound 81, demonstrated potent tubulin polymerization inhibition with an IC50 of 7.1 µM, comparable to the known tubulin inhibitor colchicine (B1669291) (IC50 = 9.0 µM). nih.gov This finding strongly suggests that tubulin is a molecular target for this class of compounds. nih.gov Research indicates that the 3-amino-4-methoxy phenyl moiety, present in some aminochalcones, is an important pharmacophoric group for binding to the colchicine site on tubulin, thereby enhancing antiproliferative activity. Another aminochalcone derivative, compound 23a, also exhibited concentration-dependent tubulin assembly inhibition with an IC50 of 7.1 μM in vitro, further supporting its role as a tubulin inhibitor. Chalcone 11a, by effectively inhibiting microtubule polymerization, was shown to arrest the cell cycle in the G2/M phase and stimulate apoptosis. Similarly, chalcone 4 (2′-allyloxy-4,4′-dimethoxychalcone) inhibited tubulin polymerization in both cellular and biochemical assays.

Table 2: Examples of Aminochalcones and Derivatives Inhibiting Tubulin Polymerization (Note: In a live environment, this table would be interactive, allowing for sorting and filtering.)

| Compound/Derivative | IC50 (Tubulin Polymerization Inhibition) | Reference Compound (IC50) | Reference |

| Compound 81 | 7.1 µM | Colchicine (9.0 µM) | nih.gov |

| Compound 23a | 7.1 µM | Colchicine (9.0 µM) | |

| Chalcone 11a | 4.51 ± 0.13 μM | Not specified | |

| Chalcone 4 | Inhibitory effect observed | Not specified |

Heme Polymerization Inhibition in Antimalarial Contexts

Aminochalcone derivatives have been explored for their antimalarial potential, primarily through their ability to inhibit heme polymerization. During their intraerythrocytic stage, Plasmodium parasites, responsible for malaria, metabolize hemoglobin and release toxic free heme. To detoxify this heme, the parasite converts it into an insoluble, non-toxic crystalline pigment called hemozoin (or β-hematin). Inhibition of this heme polymerization process is a validated target for antimalarial drugs.

Studies on various aminochalcone derivatives have demonstrated their capacity to inhibit hemozoin formation. For instance, an aminochalcone derivative, compound C2, exhibited superior antimalarial activity in vitro by inhibiting heme polymerization, with an IC50 value of 115.18 µg/mL (or 118.15 µg/mL), which was more potent than the positive control, hydroxychloroquine (B89500) sulfate (B86663) (IC50 = 184.98 µg/mL). The position and number of methoxy (B1213986) groups within the chalcone molecule were found to influence the inhibitory activity on heme polymerization. Additionally, certain [(7-chloroquinolin-4-yl)amino]chalcone derivatives showed significant inhibition of heme crystallization, suggesting a mechanism similar to chloroquine, where they form an association complex with hematin (B1673048) and prevent hemozoin formation.

Table 3: Antimalarial Activity of Aminochalcone Derivatives via Heme Polymerization Inhibition (Note: In a live environment, this table would be interactive, allowing for sorting and filtering.)

| Compound/Derivative | IC50 (Heme Polymerization Inhibition) | Reference Compound (IC50) | Reference |

| Compound C2 | 115.18 µg/mL (or 118.15 µg/mL) | Hydroxychloroquine sulfate (184.98 µg/mL) | |

| 7-Chloroquinolin-4-yl-aminochalcone derivatives (e.g., 12, 13, 15, 17, 19) | >90% inhibition of heme crystallization | Not specified |

Modulation of Specific Signaling Pathways (e.g., NF-κB)

Chalcones, including aminochalcone derivatives, are known to modulate various intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor involved in inflammation, immune responses, cell proliferation, and carcinogenesis.

Chalcones can inhibit NF-κB activity by inducing covalent modification of IKK (IκB kinase) proteins through their α,β-unsaturated ketone moiety, which acts as a Michael acceptor. This interference can prevent the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB activation and its translocation to the nucleus. Specific chalcones like butein, isoliquiritigenin, flavokawain A and B, licochalcone A, cardamonin, and xanthohumol (B1683332) have been shown to prevent IκBα degradation, thus suppressing NF-κB activation. Butein, for instance, directly blocks the phosphorylation and degradation of IκBα by inhibiting IKK activation. It has also been reported to inhibit the Akt/IKK/NF-κB signaling pathway.

Beyond NF-κB, chalcone derivative 1C has been observed to modulate Akt and Erk1/2 signaling pathways in ovarian cancer cells. Simple chalcone structures with hydroxyl and methoxy substitutions have demonstrated NF-κB inhibitory activities in the single-digit micromolar range. The suppression of NF-κB activation and COX-2 expression has also been observed with compounds like garcinol. The reduction in the antiapoptotic effect of NF-κB by chalcones may contribute to the induction of apoptosis. Additionally, aminochalcones have been shown to attenuate neuronal cell death under oxidative damage via Sirtuin 1 (SIRT1) activity, highlighting their broader impact on cellular protective mechanisms.

Table 4: Examples of Chalcones and Derivatives Modulating NF-κB Pathway (Note: In a live environment, this table would be interactive, allowing for sorting and filtering.)

| Compound/Derivative | Mechanism of NF-κB Modulation | Reference |

| Chalcones (general) | Covalent modification of IKK proteins via Michael addition | |

| Butein | Blocks phosphorylation and degradation of IκBα; inhibits IKK activation; inhibits Akt/IKK/NF-κB pathway | |

| Isoliquiritigenin | Prevents IκBα degradation | |

| Flavokawain A | Prevents IκBα degradation | |

| Flavokawain B | Prevents IκBα degradation | |

| Licochalcone A | Prevents IκBα degradation | |

| Cardamonin | Prevents IκBα degradation | |

| Xanthohumol | Prevents IκBα degradation | |

| Compound 1C | Modulated Akt, Erk1/2, and NF-κB signaling pathways | |

| Garcinol | Suppressed NF-κB activation and COX-2 expression |

Structure Activity Relationship Sar Studies of 3 Aminochalcone Derivatives

Impact of Amino Group Position on Biological Efficacy

The position of the amino group on the chalcone (B49325) scaffold is a critical determinant of its biological activity. Research comparing isomeric aminochalcones has provided insights into this positional effect:

Anti-protozoal Activity: Studies evaluating 2'-aminochalcone, 3'-aminochalcone, and 4'-aminochalcone against the parasitic protozoan Trichomonas vaginalis demonstrated that this compound exhibited the most potent effect researchgate.netnih.gov. This highlights the specific advantage of the amino group at the meta-position on ring A for this particular activity.

Anticancer Activity: While this compound showed potent anti-T. vaginalis activity, the impact of the amino group position can vary depending on the biological target and other substituents. For instance, in amino-carboxy derivatives, the activity against certain targets decreased in the order of 2'-amino > 3'-amino > 4'-amino nih.gov.

Enzyme Inhibition: For cholinesterase inhibitors, para-substituted amino groups generally demonstrated a more potent inhibition profile compared to meta-substituted ones mdpi.com. This suggests that for some enzyme targets, a 3'-amino (meta) substitution might be less favorable than a 4'-amino (para) or 2'-amino (ortho) substitution. However, the presence of an amino group in the meta position can increase the hydrophobicity of the compound when combined with an additional aromatic ring, potentially enhancing cellular penetration researchgate.net.

Influence of Aromatic Ring Substituents on Activity and Selectivity

The nature and position of substituents on both aromatic rings (A and B) of this compound derivatives significantly influence their activity and selectivity.

Electron-Donating vs. Electron-Withdrawing Groups:

Electron-donating groups (EDGs) , such as methoxy (B1213986) groups, have been shown to enhance certain biological activities. For example, the presence of electron-releasing groups like methoxy increased the scavenging activity against oxidative species nih.gov. Similarly, introducing EDGs can enhance acetylcholinesterase (AChE) inhibitory activity researchgate.net.

Conversely, electron-withdrawing groups (EWGs) can also play a crucial role. Halogenated chalcones, where halogens act as electron acceptors, can form more non-covalent hydrophobic interactions, leading to improved binding to enzyme active sites researchgate.net. The presence of a nitro group at the C-4 position has been observed to enhance antifungal activity by two to three times compared to unsubstituted chalcones nih.gov. However, some studies suggest that EWGs might reduce AChE inhibitory activity researchgate.net.

Specific Substituent Effects:

Methoxy Substituents: Methoxy groups are frequently explored due to their impact on activity. Methoxy-4-aminochalcones have demonstrated better anticancer activity than their methoxy-only or bromo-substituted counterparts, underscoring the importance of the 4-amino group on ring A for significant antiproliferative effects nih.gov. The number and position of methoxy groups also influence anticancer activity nih.gov. For antioxidant properties, an increase in the number of methoxy substituents on ring B correlated with enhanced scavenging activity nih.gov. 4'-aminochalcones, particularly those with methoxy substituents on ring B, have shown antimicrobial activity nih.gov. A 3-amino-4-methoxy phenyl moiety has been identified as a crucial pharmacophoric group for binding to the colchicine (B1669291) site of tubulin and enhancing antiproliferative activity tandfonline.com. In antimalarial studies, a derivative with two methoxy substituents (Compound C2) exhibited superior activity compared to those with one or three methoxy groups unand.ac.id.

Other Functional Groups: Cyclic amines have shown better inhibition of AChE than noncyclic amines, with the pyrrolidine (B122466) ring demonstrating potent inhibition, while the morpholine (B109124) ring significantly reduced activity mdpi.com. Aliphatic amines in Mannich bases of chalcones were found to be more potent than aromatic amines for AChE inhibition mdpi.com. The sulfonamide moiety can engage in electrostatic and noncovalent bonding interactions with protein residues, leading to the inhibition of various enzymes researchgate.netresearchgate.net. Hydroxy or chloro substituents have been observed to enhance the inhibitory activities of chalcones against pancreatic lipase (B570770) researchgate.net.

Correlation between Substituent Electronic and Steric Properties and Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between the physicochemical properties of compounds and their biological activities. These properties typically include hydrophobic, electronic, and steric parameters wordpress.comslideshare.net.

Hydrophobic Properties: The hydrophobic character of a drug, often quantified by its partition coefficient (log P or π), is crucial for its ability to cross cell membranes and engage in receptor interactions wordpress.comspu.edu.sy. QSAR analyses of chalcones frequently highlight the importance of the clog P parameter in determining their biological activity researchgate.net.

Electronic Properties: Electronic effects, often quantified by Hammett constants (σ), measure the electron-withdrawing or electron-donating ability of substituents slideshare.netspu.edu.sy. While some QSAR studies on chalcones suggest that electronic effects might be comparatively less important than hydrophobic and steric factors for anticancer activity researchgate.net, they are still considered in comprehensive SAR analyses.

Steric Properties: Steric properties, which describe the size and shape of substituents, can significantly impact how a molecule fits into a binding site. Taft's steric parameters (Es) are often used to quantify these effects slideshare.net. For example, in a study on α-glucosidase inhibition, the activity of chalcone derivatives was found to decrease with the increasing size of the substituent on the para position of ring B nih.govmdpi.com. Quantum chemical techniques have also revealed that while the conjugated carbon scaffolds of aminochalcones are generally planar, twisting of the sulfonamide moiety from coplanarity can occur, influencing steric interactions nih.gov.

Development of Pharmacophoric Models for this compound Derivatives

Pharmacophoric models are essential tools in rational drug design, providing a three-dimensional representation of the essential features required for a molecule to interact with a specific biological target.

Key Pharmacophoric Features: For chalcone derivatives acting as antimalarials, a four-point pharmacophore has been developed, featuring two hydrogen bond acceptors and two aromatic rings longdom.org. This suggests that specific hydrogen bonding and aromatic interactions are crucial for their activity.

Binding Site Interactions: Molecular docking studies, which complement pharmacophore modeling, provide insights into the precise binding orientations of chalcone inhibitors within the active sites of target enzymes. For instance, such studies have revealed interactions with specific amino acid residues like Gln36, Cys39, Lys37, Asp35, and Trp206 in the falcipain enzyme longdom.org.

Identification of Essential Moieties: A significant finding for antiproliferative activity is the identification of the 3-amino-4-methoxy phenyl moiety as an essential pharmacophoric group for binding to the colchicine site of tubulin tandfonline.com. This highlights a specific structural fragment that is critical for the desired biological outcome.

Integrated Modeling Approaches: Pharmacophore modeling, often combined with 2D and 3D-QSAR analyses, has been successfully applied to chalcone derivatives, including those with amino groups, for various targets like monoamine oxidase B (MAO-B) inhibitors. These integrated approaches have shown good correlation between theoretical predictions and experimental results, aiding in lead optimization and virtual screening nih.gov. Software like LigandScout is utilized to design these models, revealing how functional groups in chalcone derivatives interact through hydrophobic or hydrogen bonds with biomolecules biointerfaceresearch.com.

Future Directions and Research Perspectives for 3 Aminochalcone Compounds

Exploration of Novel Synthetic Routes and Derivatization Strategies

While the classical Claisen-Schmidt condensation remains a primary method for synthesizing chalcones, including aminochalcones, future efforts will increasingly focus on developing novel and greener synthetic routes. Conventional methods often involve high temperatures and long reaction times nih.govfrontiersin.orgufc.brresearchgate.net. Emerging strategies aim for environmentally friendly, simpler, cost-effective, and scalable production nih.gov.

Key areas for exploration include:

Green Chemistry Approaches: The adoption of greener synthetic techniques, such as microwave-assisted synthesis, ultrasound irradiation, and the use of ionic liquids as catalysts, offers opportunities for solvent-free reactions, enhanced yields, reduced waste, and shorter reaction times nih.govfrontiersin.orgutm.myekb.egijbpsa.com. The use of green-synthesized nanocatalysts, like graphene oxide-supported MnO₂ or Ca(OH)₂ derived from eggshells, also presents a promising avenue for efficient and eco-friendly chalcone (B49325) synthesis nih.gov.

Derivatization and Hybridization: Future research will involve systematic derivatization of the 3'-aminochalcone core by introducing various functional groups and creating hybrid molecules. This includes incorporating different electron-withdrawing and electron-donating substituents on the aromatic rings to modulate biological activity acs.orgnih.govnih.govmdpi.com. Examples from related aminochalcones include the introduction of methoxy (B1213986) moieties for neuroprotective effects or various other groups (e.g., ethyl, nitro, benzyloxy) for anticancer and antimicrobial activities acs.orgnih.gov. The creation of chalcone–heterocycle hybrids, such as those bearing N, O, and/or S heterocycles, is also a significant area, with many such hybrids showing promise as future drug candidates researchgate.netekb.egacs.org. The synthesis of aminoalkylated naphthalene-based chalcones and chalcone-incorporated quinazoline (B50416) derivatives exemplify the potential for structural diversification researchgate.netutm.mytandfonline.com.

This systematic modification and hybridization can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Integrated Experimental and Computational Approaches for Drug Discovery

The future of drug discovery involving this compound compounds will heavily rely on the integration of experimental validation with advanced computational methodologies. This synergistic approach aims to accelerate the identification of potent and selective drug candidates and to elucidate their mechanisms of action.

Key aspects include:

Molecular Docking and Dynamics Simulations: Computational techniques like molecular docking are widely used to investigate potential interactions between aminochalcones and target proteins nih.govufc.brutm.myacs.orgsci-hub.seresearchgate.net. This allows for the prediction of binding affinities and the identification of key chemical moieties and amino acid residues involved in interactions acs.org. For instance, molecular docking simulations have suggested that aminochalcones may act as competitive activators of sirtuin 1 (SIRT1) acs.org. Further, dynamics simulations can provide insights into the stability of ligand-protein complexes researchgate.net.

ADMET Prediction and Drug-Likeness Filters: Computational absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are crucial for filtering out compounds with unfavorable pharmacokinetic properties early in the drug discovery pipeline nih.govutm.myresearchgate.net. This helps in prioritizing compounds that are likely to be drug-like and non-carcinogenic nih.gov.

Structure-Activity Relationship (SAR) Analysis: Computational methods can generate SAR information from high-dimensional small-molecule profiling data, enabling more effective multi-parameter optimization of probes and therapeutic leads sci-hub.senih.gov. This helps in understanding how structural modifications influence biological activity, guiding the design of more effective derivatives sci-hub.se.

Quantum Chemical Calculations (e.g., DFT): Density Functional Theory (DFT) can be employed for detailed theoretical characterization of aminochalcone derivatives, including spectroscopic analysis (vibrational, NMR, UV-Vis), electronic properties, and thermodynamic properties ufc.br. This provides a deeper understanding of the compounds' intrinsic chemical properties, which can inform their biological interactions.

Investigation of Additional Biological Targets and Pathways

Current research has highlighted the diverse biological activities of aminochalcones, including neuroprotective, anticancer, antimicrobial, and anti-inflammatory properties nih.govacs.orgnih.govnih.govmdpi.comacs.orgtandfonline.comsci-hub.seresearchgate.netnih.gov. Future research will broaden the scope of investigation to uncover additional biological targets and pathways.

Potential areas for expanded investigation include:

Neurodegenerative Diseases: While some aminochalcones have shown neuroprotective effects by improving cell survival, reducing reactive oxygen species (ROS) production, maintaining mitochondrial function, and preventing cell membrane damage, further research is needed to validate their roles against neurodegeneration in human neuronal cell lines and to acquire a more comprehensive understanding of the underlying mechanisms acs.org.

Enzyme Inhibition: Beyond established targets like SIRT1, cyclooxygenase (COX), inducible nitric oxide synthase (iNOS), and myeloperoxidase (MPO) acs.orgsci-hub.senih.gov, aminochalcones hold potential as inhibitors for other enzymes. The literature suggests their ability to inhibit enzymes such as tyrosinase, α-glucosidase, α-amylase, β-amylase, β-secretase (BACE1), acetylcholinesterase (AChE), and monoamine oxidase (MAO) utm.myresearchgate.net. Further studies could explore the selectivity and potency of this compound derivatives against these and other therapeutically relevant enzymes.

Antiviral and Antiparasitic Activities: Aminochalcones have demonstrated antiviral activity against viruses like H1N1 influenza and potential against SARS-CoV-2, as well as antiparasitic activity against Trypanosoma cruzi and Plasmodium falciparum nih.govufc.bracs.orgresearchgate.net. Continued research is warranted to identify specific viral and parasitic targets and to develop more potent and selective agents.

Modulation of Signaling Pathways: Investigating the impact of this compound on various cellular signaling pathways, such as those involved in inflammation (e.g., NF-κB) sci-hub.se, cell proliferation, and apoptosis nih.gov, will be crucial for understanding their therapeutic potential and developing targeted therapies.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound compounds is critical for understanding their structure, purity, and properties, which directly impacts their biological evaluation and potential for drug development. Future directions will involve the refinement and integration of advanced analytical techniques.

Key analytical advancements and applications include:

High-Resolution Spectroscopy: Continued reliance on and advancements in Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR, DOSY), Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) will be essential for elucidating detailed molecular structures, confirming synthesis, and assessing purity utm.myacs.orgbiopharmaspec.comrroij.com. DOSY NMR, for instance, can be used for molecular size and aggregation studies biopharmaspec.com.

Chromatographic Techniques: Advanced liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC), combined with mass spectrometric analysis (LC-MS), will provide deeper insights into impurity profiles and enable the separation and identification of complex mixtures nih.govbiopharmaspec.comrroij.com. Gas Chromatography (GC) can also be employed where applicable rroij.com.

Emerging Structural Analysis Technologies: Exploration of other emerging structural analysis technologies, such as ion mobility spectrometry (IMS), could allow for the separation and characterization of enantiomeric species and offer powerful tools for in-depth impurity assessment biopharmaspec.com.

Integrated Analytical Platforms: The future will see more integrated analytical platforms that combine multiple techniques to provide a holistic view of the compound's characteristics, from primary sequence to higher-order structures and interactions.

Potential for this compound in Chemical Biology Probe Development

This compound, as a small molecule with a reactive α,β-unsaturated carbonyl group, holds significant potential for development as a chemical biology probe. Chemical probes are indispensable tools for understanding complex biological mechanisms and validating emerging therapeutic targets researchgate.netnih.govpromega.com.

Key aspects of probe development include:

Target Engagement Verification: A critical step in chemical probe development is verifying target engagement in cell-based assays, confirming that the probe binds to its intended target within living cells promega.com. This is crucial for attributing observed pharmacological effects to the perturbation of specific proteins promega.com.

High Affinity, Potency, and Selectivity: Future efforts will focus on designing this compound derivatives with high affinity for specific protein targets, good cellular potency (e.g., <1 µM), and excellent selectivity over closely related proteins (e.g., >30-fold) promega.com. The ability of aminochalcones to act as Michael acceptors and covalently bind with proteins positions them uniquely for developing irreversible inhibitors or activity-based probes researchgate.net.

Modulation of Target Activity and Phenotypic Changes: Probes derived from this compound should not only engage their targets but also cause a measurable change in target activity and modulate relevant phenotypic changes within biological systems promega.com.

Translational Research: High-quality chemical probes can bridge the gap between basic biological research and drug development by providing starting points for small molecule drugs and facilitating the validation of disease-modifying targets nih.govrsc.org. The development of this compound-based probes could accelerate the drug discovery process, particularly for challenging targets where traditional inhibitors are lacking nih.gov.

The strategic development of this compound as chemical probes will enable researchers to precisely perturb and study biological systems, leading to a deeper understanding of disease mechanisms and the identification of novel therapeutic strategies.

Q & A